molecular formula C18H12F6O2 B12532222 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 819792-70-6

3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12532222
CAS No.: 819792-70-6
M. Wt: 374.3 g/mol
InChI Key: CBJLLLGPFLOMFP-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 3-methoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzaldehyde: A precursor used in the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one.

    3-Methoxyacetophenone: Another precursor used in the synthesis.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl groups but different functional properties.

Uniqueness

This compound is unique due to the combination of trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring high stability and reactivity.

Properties

CAS No.

819792-70-6

Molecular Formula

C18H12F6O2

Molecular Weight

374.3 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H12F6O2/c1-26-15-4-2-3-12(9-15)16(25)6-5-11-7-13(17(19,20)21)10-14(8-11)18(22,23)24/h2-10H,1H3

InChI Key

CBJLLLGPFLOMFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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